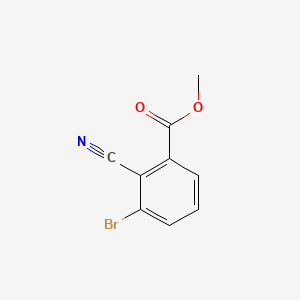

Methyl 3-bromo-2-cyanobenzoate

Description

Methyl 3-bromo-2-cyanobenzoate (CAS: 1261483-68-4) is an aromatic ester with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . Its structure features a benzene ring substituted with a bromine atom at position 3, a cyano group at position 2, and a methyl ester at position 1. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bromine and cyano groups serve as reactive handles for further functionalization.

Properties

IUPAC Name |

methyl 3-bromo-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKBWUQNFHIFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261653-43-3 | |

| Record name | methyl 3-bromo-2-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-cyanobenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-cyanobenzoate. The reaction typically employs bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of methyl 3-bromo-2-cyanobenzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid reagent.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Reduction Products: Methyl 3-amino-2-cyanobenzoate.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 3-bromo-2-cyanobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.

Material Science: It can be utilized in the preparation of functional materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the cyano group is converted to an amine group via the transfer of hydride ions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-2-cyanobenzoate with positional isomers, halogen-substituted analogs, and related esters. Data are derived from structural, synthetic, and property-based comparisons (Table 1).

Table 1: Key Similar Compounds and Properties

Structural and Reactivity Comparisons

- Positional Isomers (e.g., Methyl 3-bromo-5-cyanobenzoate): The substitution pattern directly impacts electronic effects and reactivity. For instance, the cyano group at position 2 in the target compound creates a stronger electron-withdrawing effect on the adjacent bromine (position 3), enhancing its susceptibility to nucleophilic substitution compared to the 3-bromo-5-cyano isomer .

- Halogen Variants (e.g., Methyl 3-cyano-6-chloro-2-fluorobenzoate): Replacing bromine with chlorine/fluorine alters leaving-group ability and electronic properties. Bromine’s lower electronegativity (vs. fluorine) and larger atomic radius facilitate faster SN2 reactions, whereas fluorine’s strong electron-withdrawing effect may stabilize intermediates .

- Ester Group Modifications (e.g., Ethyl 3-bromo-4-methylbenzoate): Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance. The absence of a cyano group in this analog reduces polarity and reactivity toward nucleophiles .

Physicochemical Property Trends

- Lipophilicity: Methyl 3-bromo-2-cyanobenzoate (XLogP3 = 2.6) is less lipophilic than Ethyl 3-bromo-5-cyano-2-formylbenzoate (estimated XLogP3 > 3.0 due to the formyl group) but more lipophilic than Methyl 3-cyano-6-chloro-2-fluorobenzoate (XLogP3 ~ 2.0) .

- Thermal Stability: Bromine-substituted derivatives typically exhibit lower thermal stability compared to chloro/fluoro analogs. For example, Methyl 4-bromo-2-cyanobenzoate may decompose at lower temperatures than its chloro counterpart .

Biological Activity

Methyl 3-bromo-2-cyanobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

Methyl 3-bromo-2-cyanobenzoate is characterized by the presence of a bromine atom, a cyano group, and a methoxy carbonyl functional group attached to a benzene ring. Its molecular formula is , and it is primarily used as an intermediate in organic synthesis due to its electrophilic nature, which allows for various chemical modifications.

The biological activity of methyl 3-bromo-2-cyanobenzoate is largely attributed to its interactions with biological macromolecules, such as enzymes and receptors. The bromine atom and cyano group facilitate binding through various interactions, including:

- Hydrogen bonding

- Van der Waals forces

- Covalent bonding

These interactions can modulate the activity of target molecules, leading to various biological effects. For example, studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, suggesting that methyl 3-bromo-2-cyanobenzoate could also possess these bioactive characteristics.

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of methyl 3-bromo-2-cyanobenzoate. A study comparing various cyanobenzoate derivatives showed that those with halogen substituents exhibited enhanced activity against a range of bacterial strains. The compound's structural features likely contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Activity

In vitro studies have demonstrated that methyl 3-bromo-2-cyanobenzoate can inhibit the proliferation of certain cancer cell lines. For instance, it was found to reduce cell viability in human leukemia cells by inducing apoptosis and inhibiting cell cycle progression. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Anticancer Effects on Leukemia Cells :

- Study Design : Human leukemia cells were treated with varying concentrations of methyl 3-bromo-2-cyanobenzoate.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

- : The compound shows promise as a potential anticancer agent, warranting further exploration in vivo.

-

Antimicrobial Activity :

- Study Design : The compound was tested against Gram-positive and Gram-negative bacteria.

- Results : Methyl 3-bromo-2-cyanobenzoate exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

- : Its unique structure may enhance its efficacy as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-bromo-2-cyanobenzoate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-bromo-3-cyanobenzoate | Bromine at position 2 | Moderate antimicrobial activity |

| Methyl 4-bromo-2-cyanobenzoate | Bromine at position 4 | Lower anticancer efficacy |

| Methyl 3-chloro-2-cyanobenzoate | Chlorine instead of bromine | Lesser antimicrobial effects |

This comparison highlights how variations in substituent positions can influence biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 3-bromo-2-cyanobenzoate, and how can reaction conditions (e.g., catalysts, solvents) be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Esterification : Start with 3-bromo-2-cyanobenzoic acid. Use methanol and a catalytic acid (e.g., H₂SO₄) under reflux to form the methyl ester.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization includes adjusting reaction time (typically 12-24 hours) and temperature (60-80°C) to improve yields. Monitoring via TLC ensures completion. For bromination, N-bromosuccinimide (NBS) in DMF can introduce the bromine substituent .

Q. Which spectroscopic techniques are critical for characterizing Methyl 3-bromo-2-cyanobenzoate, and what key signals should researchers expect?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets in δ 7.5-8.5 ppm due to deshielding from electron-withdrawing groups (Br, CN). The methyl ester group resonates as a singlet near δ 3.9 ppm.

- ¹³C NMR : The carbonyl carbon (ester) appears at ~168 ppm, while the nitrile carbon is near δ 115 ppm.

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 255 (C₉H₆BrNO₂⁺) with fragmentation patterns confirming substituent positions .

Q. What precautions are necessary for handling and storing Methyl 3-bromo-2-cyanobenzoate to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber vials at 2-8°C under inert gas (Ar/N₂) to avoid hydrolysis of the nitrile or ester groups.

- Handling : Use anhydrous solvents (e.g., dry DCM) during reactions. Avoid prolonged exposure to light or moisture.

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposing via hazardous waste protocols .

Advanced Research Questions

Q. How does the bromine substituent in Methyl 3-bromo-2-cyanobenzoate influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems enhance efficiency?

- Methodological Answer : The bromine at position 3 acts as a superior leaving group compared to chlorine. For Suzuki-Miyaura coupling:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene.

- Base : K₂CO₃ or Cs₂CO₃ (2 equiv.) to deprotonate the boronic acid.

- Conditions : Heat at 80-100°C for 6-12 hours.

The electron-withdrawing cyano group at position 2 polarizes the aromatic ring, accelerating oxidative addition. Monitor conversion via GC-MS .

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reaction mechanisms of Methyl 3-bromo-2-cyanobenzoate?

- Methodological Answer :

- Software : Gaussian 16 or ORCA for density functional theory (DFT).

- Functionals : B3LYP/6-31G(d) for geometry optimization; M06-2X for transition-state analysis.

- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvation (e.g., DMSO).

Key outputs: HOMO-LUMO gaps (~5 eV) and electrostatic potential maps highlighting nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .

Q. How can Methyl 3-bromo-2-cyanobenzoate be utilized in synthesizing bioactive molecules, and what functional group transformations are critical for pharmaceutical applications?

- Methodological Answer :

- Nitrile Reduction : Use H₂/Raney Ni or LiAlH₄ to convert the cyano group to an amine (-NH₂), enabling peptide coupling.

- Ester Hydrolysis : Treat with NaOH/MeOH to yield 3-bromo-2-cyanobenzoic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).

- Bromine Substitution : Replace Br with heterocycles (e.g., pyridine) via Ullmann coupling for kinase inhibitors.

Validate bioactivity via in vitro assays (e.g., MIC for antimicrobial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.